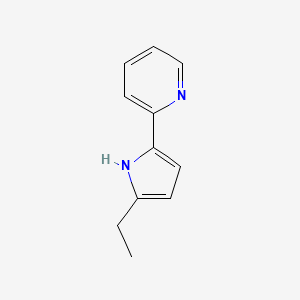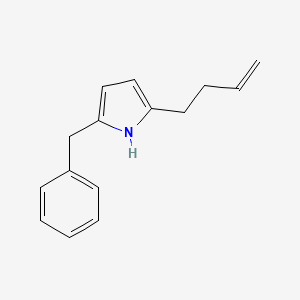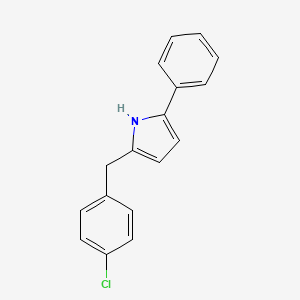
2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine (2,6-DPPMP) is a synthetic small molecule compound that has been studied for its potential applications in scientific research. It has been studied for its ability to bind to and modulate the activity of various proteins, including those involved in the regulation of cell growth and proliferation. In recent years, the use of 2,6-DPPMP in lab experiments has become increasingly popular due to its ability to bind to a wide range of proteins and its low toxicity.
Mechanism of Action
2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine has been shown to bind to a wide range of proteins, including those involved in the regulation of cell growth and proliferation. It binds to these proteins through a process known as allosteric modulation, which involves the binding of the compound to a specific site on the protein and the subsequent alteration of the protein's conformation and activity.
Biochemical and Physiological Effects
2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various proteins, including those involved in the regulation of cell growth and proliferation. Additionally, it has been shown to have anti-inflammatory and anti-tumorigenic effects in various cell lines.
Advantages and Limitations for Lab Experiments
2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine has several advantages for lab experiments. It is a small molecule compound that is relatively easy to synthesize and has low toxicity. Additionally, it has been shown to bind to a wide range of proteins and modulate their activity. However, it is important to note that 2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine has not been tested in vivo and its effects on humans are not yet known.
Future Directions
There are several potential future directions for the use of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine in scientific research. One potential direction is the use of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine to study the effects of various drugs on the activity of proteins involved in the regulation of cell growth and proliferation. Additionally, further research could be conducted to investigate the potential therapeutic applications of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine, such as its potential use as an anti-inflammatory or anti-tumorigenic agent. Finally, further research could be conducted to investigate the effects of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine on humans in vivo.
Synthesis Methods
2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine is synthesized through a multi-step process that involves the condensation of 4-methoxyphenylacetonitrile and 2,6-diphenylpyrimidine. This reaction is then followed by the addition of propyl bromide, which is then reduced with sodium borohydride to form the desired compound. The entire synthesis process is typically carried out in an inert atmosphere and can be completed in a few hours.
Scientific Research Applications
2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine has been studied extensively for its potential applications in scientific research. It has been used to study the structure and function of various proteins, such as those involved in the regulation of cell growth and proliferation. Additionally, it has been used to study the effects of various drugs on the activity of these proteins.
properties
IUPAC Name |
4-(4-methoxyphenyl)-2,6-diphenyl-5-propylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O/c1-3-10-23-24(19-11-6-4-7-12-19)27-26(21-13-8-5-9-14-21)28-25(23)20-15-17-22(29-2)18-16-20/h4-9,11-18H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOIIAAQENYABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(N=C1C2=CC=C(C=C2)OC)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]propanoate](/img/structure/B6303227.png)

![[catASium®MN(R)Rh], 97%](/img/structure/B6303245.png)



![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I), 98% IPrMeAuCl](/img/structure/B6303270.png)






